molecular formula C12H12N2O3S B7729414 2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetic acid

2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetic acid

Cat. No.: B7729414
M. Wt: 264.30 g/mol
InChI Key: QKEZXBBAQDLHKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetic acid typically involves the reaction of 2-amino-4-methylthiazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, at a temperature range of 50-70°C. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materialsThe reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors, thereby altering cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]acetic acid
  • 2-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-yl]acetic acid
  • 2-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-yl]acetic acid

Uniqueness

2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetic acid is unique due to the presence of the methyl group on the aniline moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets compared to similar compounds .

Properties

IUPAC Name

2-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-7-2-4-8(5-3-7)13-12-14-11(17)9(18-12)6-10(15)16/h2-5,9H,6H2,1H3,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEZXBBAQDLHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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